molecular formula C10H14 B160743 1,9-Decadiyne CAS No. 1720-38-3

1,9-Decadiyne

Cat. No. B160743
CAS RN: 1720-38-3
M. Wt: 134.22 g/mol
InChI Key: ILVDYAGPHFWNQI-UHFFFAOYSA-N
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Description

1,9-Decadiyne is an alkadiyne and a terminal acetylenic compound . It has a molecular formula of C10H14 .


Synthesis Analysis

The use of 1,9-decadiyne as a nucleophile led only to the monoalkynylation product, a selectivity that would be difficult to achieve with a catalytic in situ metalation process. 1,9-decadiyne reacts with iodobenzene (excess) to afford the bis-Sonogashira coupling product in excellent yield. 1,9-Decadiyne was dihydrated and gave 2,9-decanedione in 92% yield .


Molecular Structure Analysis

The molecular weight of 1,9-Decadiyne is 134.22 g/mol . The InChI representation is InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2 and the canonical SMILES representation is C#CCCCCCCC#C .


Chemical Reactions Analysis

1,9-decadiyne/ethylene copolymerization was conducted in the presence of varied amounts of 1,9-decadiyne. The polymerization was evaluated by the effect of 1,9-decadiyne additions on catalyst activity and PE molecular weight .


Physical And Chemical Properties Analysis

1,9-Decadiyne has a density of 0.8±0.1 g/cm³, a boiling point of 183.7±23.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.2 mmHg at 25°C . It has a molar refractivity of 44.0±0.3 cm³ .

Scientific Research Applications

Crystal Structure Studies

1,9-Decadiyne has been studied for its role in the crystal structures of α,ω-unsaturated linear hydrocarbons. These studies reveal the significance of C–H⋯π interactions in such hydrocarbons in the solid state (Bond, 2002).

Molecular Modeling in Thin Films

Research into the organization of 1,9-decadiyne monolayers on various surfaces like Si(100)/SiO2/SnO2 used molecular modeling to determine monolayer structure. This approach involved geometric arguments and rapid optimizations to represent an infinite monolayer surface (Dickie et al., 2002).

Nonlinear Optical Properties

The nonlinear optical properties of poly(1,9-decadiyne) have been investigated, particularly focusing on its third harmonic generation and third-order susceptibility. This research has implications for the development of optical waveguides (Okawa et al., 1991).

Copolymerization Studies

1,9-Decadiyne's role in copolymerization, such as in the creation of long chain-branched polyethylene, has been assessed. This involves studying its interaction with catalysts like Ziegler–Natta catalysts (Liu et al., 2021).

Acyclic Diene Metathesis Polymerization

The conversion of 1,9-decadiyne to poly(octenylene) via acyclic diene metathesis polymerization has been explored, providing insights into the stereochemistry of the resulting polymers (Wagener et al., 1991).

Compatibility in Polymer Blends

Studies have shown that copolymers of 1,9-decadiyne and propylene can act as compatibilizers in blends of syndiotactic and isotactic polypropylene, revealing its utility in modifying polymer properties (Tynys et al., 2007).

Synthesis and Bioassay Applications

1,9-Decadiyne has been used as a starting material in the synthesis of sex pheromones for certain moth species, demonstrating its utility in biochemical research (Su et al., 1973).

Development of Functionalized Polymers

Research into benzocyclobutenyl functionalized polymers using 1,9-decadiyne explores the synthesis and crosslinking properties of these materials, which have implications in material science (Gentsy & Farona, 1995).

Safety And Hazards

1,9-Decadiyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

deca-1,9-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDYAGPHFWNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061913
Record name 1,9-Decadiyne
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Decadiyne

CAS RN

1720-38-3
Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name Deca-1,9-diyne
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Record name 1,9-DECADIYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
H Okawa, M Sekiya, J Osawa, T Wada, A Yamada… - Polymer …, 1991 - nature.com
The nonlinear optical properties of poly (1, 9-decadiyne)(PDD), which has a diacetylene group in the main chain, were investigated. Using as-prepared films of PDD, no third harmonic …
Number of citations: 9 www.nature.com
K Srinivas, RVC Baboo - International Journal of Pharmaceutical Sciences …, 2011 - Citeseer
Ixora pavetta Vahl. is a small tree, traditionally used for the treatment of diarrhoea, dysentery, urinary disorders, leucorrhoea, veneral diseases and sedative. The flowers of the plant …
Number of citations: 10 citeseerx.ist.psu.edu
唐本忠 - 高分子科学: 英文版, 1999 - cqvip.com
Polycyclotrimerization of diynes was explored as a new route to hyperbranched polymers in thisinvestigation. Polymerization of terminal diynes of 1,8-nonadiyne and 1,9-decadiyne was …
Number of citations: 37 www.cqvip.com
JJ Pesek, MT Matyska… - Journal of separation …, 2005 - Wiley Online Library
A hydrosilation reaction was used to bind four compounds with one or more alkyne groups or two alkene functionalities. The diffuse reflectance infrared Fourier transform, the 29 Si cross…
GG Gentsy Jr, MF Farona - Polymer international, 1995 - Wiley Online Library
The monomers 1,13‐tetradecadiyne, 1,11‐dodecadiyne, 1,9‐decadiyne and 1,7‐octadiyne were cyclotrimerized, using niobium pentachloride as the catalyst, in the presence of 1,5‐…
Number of citations: 1 onlinelibrary.wiley.com
C Debi, V Parkash - GSC Biological and Pharmaceutical …, 2020 - gsconlinepress.com
The seedlings of Oroxylum indicum were inoculated with plant growth promoting microbes (PGPMs) mainly, Glomus mosseae, Trichoderma harzianum and Pseudomonas putida both …
Number of citations: 8 gsconlinepress.com
CM Yam, AJ Dickie, AK Kakkar - Langmuir, 2002 - ACS Publications
Acid−base hydrolytic chemistry of surface anchored [Sn]-NEt 2 moieties with dialkyne terminated molecules has been used to construct close packed thin films of good structural quality …
Number of citations: 23 pubs.acs.org
I Yamaguchi, K Osakada, T Yamamoto - Polymer Bulletin, 1999 - Springer
The reactions of α,ω-diyne, HC≡C(CH 2 ) m C≡CH (m = 6 and 8), with 3,3'-diaminobenzidine and with 3,3'-diamino-4,4'-dihydroxybiphenyl in the presence of RU 3 (CO) 12 -PPh 3 …
Number of citations: 2 link.springer.com
AD Bond, JE Davies - Zeitschrift für Kristallographie-Crystalline …, 2014 - degruyter.com
A manual in situ crystallization technique is described, for application on a κ-geometry area-detector instrument. The technique has been applied to grow crystals of some linear alkynes: …
Number of citations: 3 www.degruyter.com
HM Walborsky, RH Davis… - Journal of the American …, 1951 - ACS Publications
As a prerequisite to the anticipated preparation of material tagged with isotopic carbon in specific positions, a total synthesis of linoleic acid was designed and carried to successful …
Number of citations: 68 pubs.acs.org

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